molecular formula C8H4INO3 B12967004 6-Iodobenzo[d]oxazole-2-carboxylic acid

6-Iodobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B12967004
M. Wt: 289.03 g/mol
InChI Key: FZSMIEDJJPEYQV-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound that features an oxazole ring fused with a benzene ring, and an iodine atom at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another approach involves the use of manganese dioxide as a heterogeneous reagent for the oxidative aromatization of oxazolines to oxazoles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These include the use of continuous flow reactors for efficient and scalable production, as well as the employment of environmentally friendly catalysts and reagents to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 6-Iodobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to different oxazole or benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 6-Iodobenzo[d]oxazole-2-carboxylic acid involves its interaction with various molecular targets. The oxazole ring allows the compound to bind to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π-π stacking . This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and target molecule .

Comparison with Similar Compounds

Uniqueness: 6-Iodobenzo[d]oxazole-2-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where iodine’s properties are advantageous .

Properties

Molecular Formula

C8H4INO3

Molecular Weight

289.03 g/mol

IUPAC Name

6-iodo-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C8H4INO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12)

InChI Key

FZSMIEDJJPEYQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=N2)C(=O)O

Origin of Product

United States

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